9-Hydroxyeriobofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Hydroxyeriobofuran is a natural product found in the plant Pyracantha koidzumiiThis compound has garnered interest due to its biological activities, particularly its ability to inhibit the growth of human epidermal melanocytes (HEMn) cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyeriobofuran typically involves the extraction from natural sources such as Pyracantha koidzumii. synthetic methods have also been developed. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when required, it can be synthesized using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 9-Hydroxyeriobofuran undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms .

Aplicaciones Científicas De Investigación

9-Hydroxyeriobofuran has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and properties of dibenzofurans.

Mecanismo De Acción

The mechanism of action of 9-Hydroxyeriobofuran involves its interaction with cellular targets, leading to the inhibition of cell growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key enzymes and signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Aucuparin: Another biphenyl compound found in the same plant family.

γ-Cotonefuran: A dibenzofuran compound with similar structural features.

Comparison: 9-Hydroxyeriobofuran is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. Compared to aucuparin and γ-cotonefuran, this compound has shown more potent inhibitory effects on HEMn cell growth, highlighting its potential as a therapeutic agent .

Actividad Biológica

9-Hydroxyeriobofuran is a dibenzofuran derivative predominantly found in the plant Pyracantha fortuneana. This compound has garnered attention for its diverse biological activities, particularly its antifungal properties, potential antioxidant effects, and implications in cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

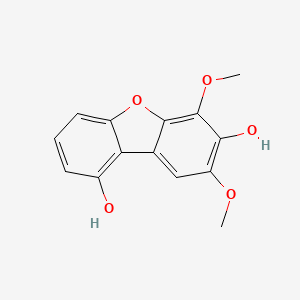

Chemical Structure

This compound belongs to a class of compounds known as dibenzofurans, characterized by a fused benzene and furan ring structure. The presence of hydroxyl groups enhances its solubility and biological activity, influencing its interaction with various biological targets.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In a study by Harborne et al., it was shown that this compound effectively inhibited the germination of fungal spores from species such as Alternaria alternata, Botrytis cinerea, and Fusarium culmorum. The results demonstrated complete inhibition at concentrations of 10 and 20 µg/ml, with an effective dose (ED50) around 44-49 µg/ml for these fungi .

| Concentration (µg/ml) | Inhibition (%) |

|---|---|

| 10 | 100 |

| 20 | 100 |

| 50 | 98 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. One notable study assessed its impact on melanoma cells (B16F10). The compound was found to induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The mechanisms involved include the modulation of apoptotic pathways and the upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its potential therapeutic role in oxidative stress-related conditions .

Case Studies

- Fungal Inhibition : A study conducted on Pyracantha angustifolia extracts highlighted the bioactivity-guided fractionation approach to isolate compounds like this compound, demonstrating its efficacy against pathogenic fungi .

- Cancer Research : In vitro studies on melanoma cells indicated that treatment with this compound resulted in significant cell death, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

6,8-dimethoxydibenzofuran-1,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWSIJRLYROCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.